molecular formula C17H16O7 B1261501 2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate

2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate

Cat. No. B1261501
M. Wt: 332.3 g/mol
InChI Key: BRYATOWTSDMLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate is a natural product found in Morinda citrifolia with data available.

Scientific Research Applications

RNA and DNA Synthesis

One significant application of compounds related to 2-Hydroxyethyl benzoate is in the synthesis of RNA and DNA. Kempe et al. (1982) demonstrated the use of benzoylated ribonucleosides for the selective synthesis of oligoribonucleotides, utilizing the protective qualities of 2'-benzoates in ribonucleosides. This approach facilitates the preparation and isolation of DNA and RNA mixtures, essential for various biochemical studies and therapeutic applications (Kempe et al., 1982).

Anaerobic Metabolism Studies

Research into the anaerobic metabolism of hydroxybenzoic acids, which are structurally similar to 2-Hydroxyethyl benzoate, has been conducted. Bonting and Fuchs (1996) investigated the breakdown of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium, providing insights into the biochemical pathways and enzymes involved. This research is crucial for understanding the microbial degradation of aromatic compounds in environmental and industrial contexts (Bonting & Fuchs, 1996).

Chemical Synthesis and Catalysis

The compound's role in chemical synthesis is highlighted by Nonnenmacher and Plieninger (1982), who explored the reaction of 2-bromoethyl 4-hydroxybenzoate with sodium hydroxide, leading to the formation of 2-hydroxyethyl 4-hydroxybenzoate. Such reactions are fundamental in organic synthesis, providing pathways for creating various chemically significant compounds (Nonnenmacher & Plieninger, 1982).

Controlled Release Systems

Laumer, Frérot, and Herrmann (2003) explored the potential use of hydroxymethylbenzoates in controlled release systems, particularly for perfumery alcohols. This research is significant for developing novel delivery systems in the cosmetic and pharmaceutical industries (Laumer, Frérot, & Herrmann, 2003).

Plant Biochemistry

The study of glycosyltransferase activity in plants, as researched by Lim et al. (2002), reveals the role of benzoates in plant metabolism. Understanding these enzymes' activity toward benzoates like 2-hydroxybenzoic acid is crucial for insights into plant biochemistry and potential agricultural applications (Lim et al., 2002).

properties

Product Name

2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

2-hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C17H16O7/c18-5-6-24-17(23)13-8-15(21)10(9-19)7-12(13)16(22)11-3-1-2-4-14(11)20/h1-4,7-8,18-21H,5-6,9H2

InChI Key

BRYATOWTSDMLNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C(=C2)CO)O)C(=O)OCCO)O

synonyms

morintrifolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate
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2-Hydroxyethyl 5-hydroxy-2-(2-hydroxybenzoyl)-4-(hydroxymethyl)benzoate

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